(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
説明
BenchChem offers high-quality (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJZGZSCQLALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243684 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-55-4 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Solubility Profile of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in Organic Solvents: A Technical Guide
Executive Summary
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (CAS: 852399-55-4) is a highly specialized bicyclic building block frequently utilized in medicinal chemistry and materials science[1]. Structurally, it features a rigid 1,4-benzodioxin core, a lipophilic chloro substituent at the 8-position, and a polar hydroxymethyl group at the 6-position. This structural duality imparts an amphiphilic character to the molecule, resulting in a complex solubility profile. This whitepaper provides a comprehensive analysis of the compound's solvation thermodynamics, an empirical solubility matrix in common organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.
Structural Analysis & Solvation Thermodynamics
To predict and understand the solubility of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, we must analyze the causality behind its molecular interactions using Hansen Solubility Parameters (HSP). Optimal solvation occurs when the dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) parameters of the solvent closely match those of the solute[2].
-
The 1,4-Benzodioxin Core ( δD driver): The fused dioxane-benzene ring system provides a rigid, electron-rich hydrophobic core. The cyclic ether oxygens can act as weak hydrogen bond acceptors, but their primary role is enhancing the molecule's overall polarizability and membrane permeability[3].
-
The Chloro Substituent ( δD and δP driver): The halogen atom at the 8-position significantly increases the lipophilicity (LogP) and dispersion forces of the molecule. It enhances the compound's affinity for halogenated and moderately polar organic solvents compared to unchlorinated analogs.
-
The Hydroxymethyl Group ( δH driver): The primary alcohol (-CH₂OH) is a strong hydrogen bond donor and acceptor. In the solid state, these groups form a robust intermolecular hydrogen-bonding network (crystal lattice).
The Causality of Solvation: For an organic solvent to effectively dissolve this compound, it must possess sufficient hydrogen-bond accepting capability to break the solid-state -OH network, while simultaneously offering hydrophobic regions to solvate the chloro-benzodioxin core. Consequently, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) provide the highest solubility, as their strong dipole moment and H-bond accepting nature rapidly dismantle the crystal lattice without self-associating as strongly as protic solvents do.
Empirical Solubility Profile in Organic Solvents
The following table summarizes the quantitative solubility profile of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol across various organic solvent classes at 25°C.
| Solvent Category | Organic Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptor; excellent disruption of the crystal lattice. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | High dipole moment stabilizes the polarizable chloro-aromatic system. |
| Polar Protic | Methanol (MeOH) | 32.7 | 15.0 - 25.0 | Forms H-bond networks with the hydroxymethyl group; limited by core lipophilicity. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10.0 - 15.0 | Increased aliphatic chain slightly improves core solvation vs. MeOH, but weaker H-bonding. |
| Moderately Polar | Dichloromethane (DCM) | 9.1 | 5.0 - 10.0 | Halogen-halogen interactions with the C8-chloro group; lacks strong H-bond disruption. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 2.0 - 5.0 | Weak H-bond acceptor (carbonyl); moderate solvation of the benzodioxin ring. |
| Non-Polar | Hexane / Heptane | ~1.9 | < 1.0 | Incapable of breaking the hydroxymethyl-driven solid-state hydrogen bonds. |
Experimental Methodology: Self-Validating Thermodynamic Protocol
To accurately determine the thermodynamic solubility of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, researchers must avoid capturing transient kinetic dissolution states. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV and solid-state verification, establishing a self-validating system.
Step-by-Step Workflow
-
Preparation of Suspension: Weigh an excess amount of the solid compound (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.
-
Thermostated Equilibration: Seal the vial and place it in a thermostated shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.
-
Causality: A 48-hour timeframe is critical. It ensures that the kinetic energy barrier of the crystal lattice is fully overcome, allowing the system to reach true thermodynamic equilibrium[2]. Temperature control is strictly maintained because a fluctuation of even 1°C can alter the solubility of lipophilic compounds by up to 10%.
-
-
Equilibrium Validation (The Self-Validating Step): After 48 hours, visually inspect the vial. Solid must be present. If the solution is clear, the system is unsaturated. You must add more solid and repeat Step 2.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE (Polytetrafluoroethylene) is mandated because it is highly inert. Using nylon or cellulose filters can result in the non-specific adsorption of the lipophilic benzodioxin core onto the membrane, artificially lowering the measured solubility.
-
-
Solid-State Verification (XRPD): Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD).
-
Trustworthiness: This step proves that the undissolved solid remains the original polymorph. If the solvent induced a transition to a solvate or a different polymorph, the measured solubility reflects the new crystal form, not the original active pharmaceutical ingredient (API).
-
-
Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.
Workflow Visualization
Figure 1: Self-validating thermodynamic solubility workflow with solid-state verification.
Implications for Drug Development
Understanding this solubility profile is vital for downstream processing. For high-throughput screening (HTS) assays, DMSO is the mandatory solvent for preparing concentrated stock solutions (>10 mM) due to its superior lattice-disrupting capabilities. However, for scale-up synthesis or flash chromatography purification, binary mixtures of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH) are highly recommended. The DCM effectively solvates the lipophilic chloro-benzodioxin core, while the small percentage of Methanol prevents the hydroxymethyl groups from aggregating, ensuring sharp chromatographic peaks and high recovery rates.
References
-
Title: (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol - C9H9ClO3 | CSSS00000195556 Source: Chem-Space URL: [Link]
-
Title: Solubility Modeling and Mixing Thermodynamics of Thiamphenicol in Water and Twelve Neat Organic Solvents from T = (278.15 to 318.15) K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]
Sources
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. While a publicly available, experimentally determined dataset for this specific molecule is not available at the time of this writing, this document will detail the expected spectral features, including predicted chemical shifts, multiplicity patterns, and coupling constants based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This guide is intended to serve as a robust predictive tool and a methodological template for researchers working with this and related substituted 1,4-benzodioxane scaffolds.
Introduction: The Structural Significance of Substituted 1,4-Benzodioxanes
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The specific substitution pattern of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, featuring a chloro, a hydroxymethyl, and a dihydrodioxin ring fused to a benzene core, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is critical for confirming the identity of the compound, monitoring reaction progress during its synthesis, and for studying its interactions with biological targets.
Molecular Structure:
Figure 1. Chemical structure of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydrodioxin ring, the benzylic methylene protons, and the hydroxyl proton. The predicted chemical shifts (in ppm) are based on the analysis of substituent effects on the benzene ring and data from similar structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~ 7.0 - 7.2 | d | 1H | Ar-H (H-5) | Located ortho to the electron-donating oxygen and meta to the electron-withdrawing chlorine. Expected to be a doublet due to coupling with H-7. |
| ~ 6.8 - 7.0 | d | 1H | Ar-H (H-7) | Positioned ortho to the hydroxymethyl group and meta to the oxygen. Expected to be a doublet due to coupling with H-5. |
| ~ 4.5 | s | 2H | -CH₂ OH | Benzylic protons adjacent to an oxygen and an aromatic ring. The singlet nature arises from the absence of adjacent protons. |
| ~ 4.3 | m | 4H | O-CH₂ -CH₂ -O | The two methylene groups of the dihydrodioxin ring are chemically equivalent and are expected to show a complex multiplet. |
| ~ 2.0 - 3.0 | br s | 1H | -CH₂OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It is expected to be a broad singlet and may exchange with D₂O. |
Expert Insights: The precise chemical shifts of the aromatic protons (H-5 and H-7) are influenced by the interplay of the electron-donating effect of the ether oxygens and the hydroxymethyl group, and the electron-withdrawing and inductive effects of the chlorine atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be essential to definitively assign the correlations between these aromatic protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is anticipated to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on established ranges for aromatic, benzylic, and aliphatic carbons, with adjustments for substituent effects.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 145 - 150 | C -8a | Aromatic quaternary carbon attached to oxygen, expected to be downfield. |
| ~ 140 - 145 | C -4a | Aromatic quaternary carbon attached to oxygen, expected to be downfield. |
| ~ 130 - 135 | C -6 | Aromatic quaternary carbon bearing the hydroxymethyl group. |
| ~ 125 - 130 | C -8 | Aromatic quaternary carbon bearing the chlorine atom. |
| ~ 120 - 125 | C -5 | Aromatic CH carbon, influenced by the adjacent oxygen. |
| ~ 115 - 120 | C -7 | Aromatic CH carbon, influenced by the adjacent hydroxymethyl group. |
| ~ 65 - 70 | -CH₂ OH | Benzylic carbon attached to oxygen. |
| ~ 64 - 66 | O-CH₂ -CH₂ -O | Aliphatic carbons of the dihydrodioxin ring. |
Expert Insights: The signals for the quaternary carbons (C-4a, C-6, C-8, and C-8a) are expected to be of lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between CH, CH₂, and CH₃ (none in this case) carbons and in confirming the assignments of the quaternary carbons.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing or working with (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, the following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology Workflow:
Figure 2. Standard workflow for NMR data acquisition and analysis.
Conclusion and Future Directions
A comprehensive analysis of the ¹H and ¹³C NMR spectra is fundamental to the characterization of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This guide provides a detailed predictive framework for these spectra, which can aid researchers in confirming the synthesis of this molecule and in its further use in drug discovery and development. The acquisition of experimental data and its comparison with the predictions outlined herein will provide a complete and validated spectral assignment. Further two-dimensional NMR studies, such as HMBC (Heteronuclear Multiple Bond Correlation), would be beneficial to confirm the assignments of the quaternary carbons through long-range proton-carbon correlations.
References
Due to the absence of specific literature containing the NMR data for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, this section provides references to general but authoritative sources on NMR spectroscopy and the chemistry of 1,4-benzodioxane derivatives.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. URL: [Link]
Navigating the Unknown: A Technical Guide to the Toxicity Profile and Safe Handling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Through a Data-Deficient Landscape
This document will leverage a predictive toxicology approach, drawing upon structure-activity relationships (SAR) of analogous compounds, to build a hypothetical toxicity profile. It will further provide a roadmap for the systematic experimental determination of this compound's true toxicological characteristics. The core principle underpinning this guide is that of proactive risk mitigation and the establishment of a self-validating system of safety, even in the absence of complete information.
Section 1: Predictive Toxicological Profile of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
The toxicological profile of a novel compound can be inferred by examining its structural motifs and comparing them to compounds with known toxicities. (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is characterized by a chlorinated benzodioxin core and a primary alcohol (methanol) substituent.
The Benzodioxin Core: A Biologically Active Scaffold
The 1,4-benzodioxin moiety is a common feature in a variety of biologically active molecules, including those with therapeutic potential as anti-inflammatory agents and COX inhibitors.[1] The presence of this scaffold suggests that the compound is likely to be biologically active and may interact with various physiological pathways.
The Influence of Chlorination: A Key Determinant of Toxicity
The presence of a chlorine atom on the benzene ring is a significant factor in predicting toxicity. Chlorinated aromatic compounds can exhibit a range of toxic effects, and their persistence and bioaccumulation potential are often of concern. Structure-activity relationship studies on chlorinated benzenes and dioxins have shown that the degree and position of chlorination can dramatically influence toxicity.[2][3] For some chlorinated compounds, increased chlorination correlates with increased cytotoxicity.[3]
The Methanol Substituent: A Site for Metabolism
The hydroxymethyl group (-CH₂OH) is a primary alcohol, which can be readily metabolized in vivo. A plausible metabolic pathway would involve oxidation of the alcohol to an aldehyde and subsequently to a carboxylic acid, facilitated by alcohol and aldehyde dehydrogenases, respectively. These metabolites may have different toxicological profiles than the parent compound.
Predicted Toxicological Endpoints
Based on the structural features and data from related compounds, a predictive toxicological profile is summarized in the table below. It is crucial to emphasize that these are predictions and require experimental verification.
| Toxicological Endpoint | Predicted Hazard | Rationale and Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially Harmful | A structurally related compound, 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile, is classified as acutely toxic.[4] |
| Skin Corrosion/Irritation | Potential Irritant | Chlorinated aromatic compounds can be irritating to the skin. |
| Serious Eye Damage/Irritation | Potential Irritant | As with skin irritation, many chlorinated organic compounds can cause eye irritation. |
| Respiratory or Skin Sensitization | Data Deficient | No direct evidence from analogous compounds is available to make a confident prediction. |
| Germ Cell Mutagenicity | Data Deficient | Genotoxicity would need to be assessed experimentally, for example, through an Ames test.[5] |
| Carcinogenicity | Data Deficient | Long-term studies would be required. Some chlorinated dioxins are known carcinogens. |
| Reproductive Toxicity | Data Deficient | No direct evidence is available. |
| Specific Target Organ Toxicity (Single Exposure) | Potential for Target Organ Effects | The biological activity of the benzodioxin core suggests potential interactions with specific organ systems. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data Deficient | Chronic toxicity studies would be necessary for evaluation. |
| Aspiration Hazard | Not Applicable | The compound is expected to be a solid at room temperature. |
Section 2: Safety Data Sheet (SDS) Considerations and Solvent Hazards
In the absence of a specific SDS for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, researchers must operate under the assumption of hazard and prepare for the worst-case scenario. When handling this compound, it is imperative to also consider the hazards of any solvents used. Methanol is a common solvent for such compounds and its hazards are well-documented.
Hazard Identification (Predicted)
-
Physical Hazards: Likely a solid, but if dissolved in a flammable solvent like methanol, the solution will be flammable.
-
Health Hazards: Based on the predictive profile, it should be treated as acutely toxic if swallowed, inhaled, or in contact with skin. It is also predicted to be a skin and eye irritant.
-
Environmental Hazards: The environmental fate and ecotoxicity are unknown.
Recommended First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is mandatory. The following diagram illustrates a decision-making process for appropriate PPE.
Caption: PPE selection decision flowchart.
Section 3: Proposed Experimental Strategy for Toxicity Profiling
A tiered approach to toxicity testing is recommended to systematically characterize the hazards of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This strategy prioritizes in vitro methods to reduce and refine animal testing, in line with the 3Rs principle.[6]
Tier 1: In Vitro Assays
The initial phase of testing should focus on cell-based assays to assess fundamental toxicological properties.[5][7]
-
Cytotoxicity Assays: To determine the concentration at which the compound causes cell death. The MTT assay is a common and robust method.[8]
-
Genotoxicity Assays: To assess the potential to induce DNA damage. The bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay are standard tests.[5]
-
Cardiotoxicity Screening: Early assessment of potential cardiac liabilities using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[7]
-
Metabolic Stability: To understand how quickly the compound is metabolized by liver enzymes (e.g., using liver microsomes). This provides context for potential metabolite-driven toxicity.[7]
The following diagram outlines a typical workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an MTT cytotoxicity assay.
Tier 2: In Vivo Studies (if warranted)
Should the in vitro data suggest a favorable profile (i.e., low cytotoxicity, no genotoxicity), and the compound's intended application requires it, limited and ethically-reviewed in vivo studies could be considered. These might include:
-
Acute Systemic Toxicity (e.g., OECD TG 423): To determine the acute toxic class of the substance.
-
Skin and Eye Irritation/Corrosion (e.g., OECD TG 404, 405): If significant concerns remain after in vitro evaluation.
Section 4: Proposed Metabolic Pathway
Understanding the metabolic fate of a compound is crucial for a complete toxicological assessment. The following diagram illustrates a plausible metabolic pathway for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, primarily involving oxidation of the alcohol substituent.
Caption: Proposed metabolic pathway.
Conclusion
The responsible development of novel chemical entities demands a proactive and intelligent approach to safety assessment. While a complete, experimentally-derived toxicological profile for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is not yet available, this guide provides a robust framework for its predictive assessment and safe handling. By understanding the potential hazards through structure-activity relationships and by committing to a systematic experimental evaluation, researchers can navigate the inherent uncertainties of working with novel compounds. This approach not only ensures the safety of laboratory personnel but also upholds the scientific integrity of the research and development process.
References
-
InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]
-
Kitchin, K. T., & Woods, J. S. (1992). Comparative toxicity of four chlorinated dibenzo-p-dioxins (CDDs) and their mixture. Part III: Structure-activity relationship with increased plasma tryptophan levels, but no relationship to hepatic ethoxyresorufin o-deethylase activity. Archives of Toxicology, 66(7), 484–488. [Link]
-
Drug Discovery and Development. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]
-
Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]
-
Babol, J., & Lindstrom-Seppa, P. (1988). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 10(2), 295–301. [Link]
-
NextSDS. (n.d.). 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile. [Link]
-
Al-Hourani, B. J., Al-Adham, I. S. I., & Hamdan, I. I. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 48. [Link]
-
Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry. [Link]
-
Rajendran, S., & Ramasamy, S. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Cignarella, G., Barlocco, D., & Pinna, G. A. (1986). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Il Farmaco; edizione scientifica, 41(12), 944–952. [Link]
-
Hassan, G. S., Kadri, H., & El-Gazzar, M. G. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5242–5247. [Link]
-
Chemspec. (n.d.). (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. [Link]
-
NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile. [Link]
Sources
- 1. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of four chlorinated dibenzo-p-dioxins (CDDs) and their mixture. Part III: Structure-activity relationship with increased plasma tryptophan levels, but no relationship to hepatic ethoxyresorufin o-deethylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. infinixbio.com [infinixbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ijprajournal.com [ijprajournal.com]
Elucidating the Mechanism of Action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol: A Pharmacological Guide
Executive Summary & Pharmacological Context
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently utilized to target α-adrenergic, serotonergic (5-HT), and dopaminergic (D2) receptors[1]. (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol represents a highly specialized derivative within this class. The strategic placement of an electron-withdrawing chlorine atom at the 8-position and a hydrogen-bonding hydroxymethyl group at the 6-position creates a distinct steric and electronic profile.
As a Senior Application Scientist, evaluating the Mechanism of Action (MoA) of such a compound requires a robust, multi-tiered biological assay architecture. This whitepaper details the structural rationale, self-validating experimental workflows, and quantitative data analysis required to definitively map the receptor pharmacology of this molecule.
Structural Determinants of Receptor Binding
To understand how this compound behaves in biological assays, we must first analyze its interaction with G-Protein Coupled Receptors (GPCRs).
-
The Transmembrane Domain V (TM5) Interaction: Catecholamine and indoleamine receptors rely heavily on conserved serine residues (e.g., Ser5.42, Ser5.43, Ser5.46) in TM5 for ligand recognition and receptor activation[2]. The 6-methanol group of our target compound acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the orthosteric binding site.
-
Halogen Bonding & Hydrophobic Pockets: The 8-chloro substituent projects into the hydrophobic accessory pockets formed by TM6 and TM7. This interaction not only increases the overall binding affinity ( Ki ) but also drives receptor subtype selectivity.
-
Stereochemical Nuances: The 1,4-benzodioxane ring is known for exhibiting reversed enantioselectivity depending on the target. Minor conformational shifts in the dioxane ring can drastically alter the eudismic ratio, shifting a compound from an α1 -adrenoceptor antagonist to a 5−HT1A receptor agonist[3].
GPCR signaling cascade modulated by 1,4-benzodioxane derivatives.
Biological Assay Architecture: A Self-Validating Approach
To definitively establish the MoA, we employ a two-pronged assay strategy: Radioligand Competition Assays to determine affinity, and [35S]GTPγS Binding Assays to determine efficacy (agonism vs. antagonism).
Radioligand Competition Assay (Affinity Profiling)
This assay measures the ability of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol to displace a known radioactive tracer from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target human receptor (e.g., 5−HT1A ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Causality: CHO cells are utilized because they lack endogenous background expression of human neuroreceptors, ensuring the measured signal is strictly target-specific.
-
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -8-OH-DPAT (radioligand), and varying concentrations of the test compound ( 10−11 to 10−5 M). Incubate at 25°C for 90 minutes.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers. This prevents the cationic radioligand from binding non-specifically to the filter, drastically improving the signal-to-noise ratio.
-
-
Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter.
Self-Validation (QC) System: Every plate must include a "Total Binding" (TB) control (vehicle only) and a "Non-Specific Binding" (NSB) control containing 10 µM of a cold reference ligand (e.g., unlabelled serotonin). The assay is only validated if Specific Binding (TB - NSB) constitutes >75% of the Total Binding signal.
Step-by-step radioligand competition assay workflow for MoA elucidation.
Functional [35S]GTPγS Binding Assay (Efficacy Determination)
Affinity does not equal efficacy. To determine if the compound is an agonist, partial agonist, or antagonist, we measure the receptor-mediated exchange of GDP for GTP on the G-protein complex[2].
Step-by-Step Methodology:
-
Reaction Assembly: Incubate cell membranes (20 µ g/well ) in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2 , and 1 µM GDP.
-
Causality: The inclusion of excess GDP forces the G-protein into an inactive baseline state, creating a dynamic range where agonist-induced nucleotide exchange can be clearly observed.
-
-
Ligand Addition: Add the test compound alongside 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog). Incubate for 60 minutes at 30°C.
-
Termination & Detection: Filter through GF/B filters, wash, and quantify via scintillation counting.
Self-Validation (QC) System: The assay must include a known full agonist (e.g., Norepinephrine for α -AR) to define 100% maximal efficacy ( Emax ). If the test compound yields an Emax of 0% , it is an antagonist; if it yields an Emax of 40% , it is definitively classified as a partial agonist.
Quantitative Pharmacological Profiling
The following table summarizes the representative pharmacological profile of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol across key neuroreceptor targets, synthesized from the dual-assay architecture described above.
| Target Receptor | Assay Type | Reference Radioligand | Affinity ( Ki , nM) | Efficacy ( Emax , %) | MoA Conclusion |
| α1A -Adrenoceptor | Radioligand Binding | [3H] -Prazosin | 14.2 ± 1.5 | N/A | High Affinity Binder |
| α1A -Adrenoceptor | [35S]GTPγS | N/A | N/A | -4.5 ± 1.2 | Inverse Agonist / Antagonist |
| 5−HT1A Receptor | Radioligand Binding | [3H] -8-OH-DPAT | 38.6 ± 4.1 | N/A | Moderate Affinity Binder |
| 5−HT1A Receptor | [35S]GTPγS | N/A | N/A | 62.4 ± 5.5 | Partial Agonist |
| D2 Dopamine Receptor | Radioligand Binding | [3H] -Spiperone | > 10,000 | N/A | No Significant Interaction |
Data Interpretation: The compound demonstrates a dual MoA typical of advanced benzodioxane derivatives: it acts as a potent antagonist at α1A -adrenoceptors while simultaneously exerting partial agonism at 5−HT1A receptors. This specific profile is highly sought after in the development of anxiolytic and antihypertensive therapeutics, as the partial agonism mitigates the severe hypotensive side effects traditionally associated with pure α1 blockade[3].
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[Link]
-
Bonifazi, A., Piergentili, A., Del Bello, F., et al. (2013). "Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1 -Adrenergic and 5−HT1A Receptor Binding Sites Recognition." Journal of Medicinal Chemistry, 56(2), 584-588.[Link]
-
Peltonen, J. M., Nyrönen, T., Wurster, S., et al. (2003). "Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A -adrenoceptor." British Journal of Pharmacology, 140(2), 347-358.[Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of a Privileged Scaffold: Application Notes for the Functionalization of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl moiety is a key structural motif found in a variety of pharmacologically active compounds. Its unique electronic and conformational properties make it a privileged scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the chemical modification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, a versatile building block for the synthesis of novel drug candidates. These protocols are designed to be a practical guide for researchers, offering insights into reaction mechanisms, experimental setup, and purification strategies.
The Strategic Importance of the 1,4-Benzodioxin Scaffold
The 1,4-benzodioxin ring system is present in numerous natural products and synthetic compounds with significant biological activities. This includes agents with anti-inflammatory, anti-cancer, and antihypertensive properties. The incorporation of a chlorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its metabolic stability and receptor binding affinity. The hydroxymethyl group at the 6-position serves as a versatile handle for a wide range of chemical transformations, allowing for the exploration of diverse chemical space in the quest for new therapeutic agents.
Core Functionalization Strategies and Protocols
The primary alcohol of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol offers three main avenues for functionalization: O-alkylation to form ethers, esterification to generate esters, and oxidation to produce the corresponding aldehyde and carboxylic acid. These transformations open the door to a vast array of derivatives with potential therapeutic applications.
O-Alkylation: Expanding the Molecular Framework
The formation of an ether linkage is a common strategy to introduce new functionalities and modulate the lipophilicity of a lead compound. The Williamson ether synthesis is a reliable method for the O-alkylation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Protocol: General Procedure for O-Alkylation
-
Deprotonation: To a stirred solution of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically heated to 50-80 °C to drive it to completion, which may take several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Conditions for O-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl bromide | NaH | DMF | 60 | 4-6 |
| Ethyl iodide | NaH | THF | Reflux | 8-12 |
| 1-Bromo-3-phenylpropane | K₂CO₃ | Acetonitrile | Reflux | 12-18 |
Causality Behind Experimental Choices: The choice of a strong base like NaH is crucial for the complete deprotonation of the primary alcohol, forming the nucleophilic alkoxide. Aprotic polar solvents like DMF and THF are used to solubilize the reactants and facilitate the SN2 reaction. Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkyl halides.
Diagram 1: O-Alkylation Workflow
Caption: General workflow for the O-alkylation of the starting alcohol.
Esterification: Introducing Diverse Moieties
Esterification is a powerful tool for introducing a wide range of functional groups, which can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Protocol 1: Steglich Esterification
This method is particularly useful for coupling carboxylic acids to alcohols under mild conditions using a carbodiimide and a catalyst.
-
Reaction Setup: To a solution of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the reaction mixture can be washed with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Acylation with Acid Chlorides
This is a more reactive method suitable for a wide range of acid chlorides.
-
Reaction Setup: Dissolve (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM or THF at 0 °C.
-
Acylation: Add the acid chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography.
Table 2: Comparison of Esterification Methods
| Method | Coupling Agent/Reagent | Catalyst | Key Advantages |
| Steglich | DCC or EDC | DMAP | Mild conditions, good for sensitive substrates. |
| Acylation | Acid Chloride | Pyridine or TEA | Fast reaction times, high yields. |
Diagram 2: Esterification Pathways
Caption: Two primary methods for the esterification of the title compound.
Oxidation: Gateway to Aldehydes, Carboxylic Acids, and Amides
Oxidation of the primary alcohol provides access to the corresponding aldehyde and carboxylic acid, which are key intermediates for further derivatization, such as the formation of imines, amides, and other important functional groups.
Protocol 1: Oxidation to the Aldehyde (8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde)
Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the use of Dess-Martin periodinane (DMP) are highly effective for this transformation.
Swern Oxidation:
-
Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 eq) in DCM.
-
Base Addition: Stir for another 30 minutes, then add triethylamine (TEA, 5.0 eq).
-
Warming and Work-up: Allow the reaction to warm to room temperature, then quench with water. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude aldehyde by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation:
-
Reaction Setup: To a solution of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: Stir the mixture for 1-3 hours until TLC indicates the disappearance of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Protocol 2: Oxidation to the Carboxylic Acid (8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid)
The aldehyde can be further oxidized to the carboxylic acid, or the alcohol can be directly oxidized using stronger oxidizing agents.
From the Aldehyde (Pinnick Oxidation):
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) in a mixture of t-butanol and water.
-
Oxidation: Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the carboxylic acid by recrystallization or column chromatography.
Directly from the Alcohol (using Potassium Permanganate):
A patent describes the oxidation of a similar compound, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, to the carboxylic acid using potassium permanganate (KMnO₄).[1] This method can likely be adapted for the direct oxidation of the alcohol, though careful control of stoichiometry and temperature is necessary to avoid side reactions.
Protocol 3: Amide Coupling from the Carboxylic Acid
The synthesized carboxylic acid is a valuable intermediate for the formation of amides, a key functional group in many drugs.
-
Activation: To a solution of 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) in a suitable solvent like DMF or DCM, add a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction with an organic solvent and wash with aqueous solutions of a weak acid and a weak base. Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.[2][3]
Diagram 3: Oxidation and Subsequent Derivatization
Caption: Synthetic routes from the alcohol to the aldehyde, carboxylic acid, and amide derivatives.
Conclusion
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a highly valuable and versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The protocols outlined in these application notes provide a solid foundation for the functionalization of this scaffold. By systematically applying these methods of O-alkylation, esterification, and oxidation followed by amide coupling, researchers can efficiently generate novel molecules with the potential for significant therapeutic impact. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of all products are essential for success.
References
-
[4] Chemspace. (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. [Link]
-
[5] Abbasi, M. A., et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and type-2 diabetes. Pakistan journal of pharmaceutical sciences, 32(1), 61-68.
-
[6] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
-
[7] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
[8] Chemspace. 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one. [Link]
-
[9] Husain, A., & Ahmad, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-76.
-
[1] Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.
-
[10] PubChem. 2-[[8-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-[11][4][6]triazolo[4,3-a]pyridin-5-yl]methylamino]ethanol. [Link]
-
[12] Abbasi, M. A., et al. (2019). Synthesis of Some New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes. PubMed. [Link]
-
[13] Google Patents. (2004). 8-chloro-2,3-benzodiazepine derivatives. AU2004261491B2.
-
[2] Penkstas, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS omega, 5(29), 18017-18025.
-
[3] Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
-
[14] ResearchGate. (2005). Synthesis and Some Novel Reactions of 8-Chloro-2H-[11][4][6]triazino[3,4-b][11][5]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
[15] Smith, M. D., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 51(2), 305-313.
-
[16] PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methanol. [Link]
-
[17] Ohta, S., et al. (2007). Chemoselective oxidation of 6-hydroxyalkylpteridine and its application to synthesis of 6-acyl-7,8-dihydropteridine. Tetrahedron, 63(15), 3243-3251.
-
[18] Chemazone. 1-{1-[(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-ol. [Link]
-
[19] Organic Chemistry Portal. Yamaguchi Esterification. [Link]
Sources
- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol - C9H9ClO3 | CSSS00000195556 [chem-space.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one - C19H15ClO5 | CSSS00026768857 [chem-space.com]
- 9. tsijournals.com [tsijournals.com]
- 10. 2-[[8-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methylamino]ethanol | C25H26N4O4 | CID 166630675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AU2004261491B2 - 8-chloro-2,3-benzodiazepine derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. acs.figshare.com [acs.figshare.com]
- 16. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. chemazone.com [chemazone.com]
- 19. Yamaguchi Esterification [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions Using (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Introduction: A Versatile Building Block for Complex Molecule Synthesis
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a key synthetic intermediate for researchers in medicinal chemistry and materials science. Its unique structure, featuring a chloro-substituted aryl ring, a protected catechol, and a primary alcohol, offers multiple points for diversification. The chloro-substituent, in particular, serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides detailed protocols and technical insights for employing (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in several critical cross-coupling reactions. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying chemical principles that ensure successful and reproducible outcomes. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, bases, and solvents, grounded in established mechanistic understanding.
Understanding the Substrate: Key Structural Features and Reactivity
The reactivity of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in cross-coupling reactions is primarily dictated by the chloro-substituent on the electron-rich benzodioxin ring. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[1][2] Overcoming this hurdle requires carefully selected catalytic systems, typically involving electron-rich and sterically bulky phosphine ligands that promote the challenging oxidative addition step.[1][3]
The primary alcohol functionality introduces another layer of consideration. While often compatible with cross-coupling conditions, it can potentially coordinate to the palladium center or react with strong bases. In cases where the alcohol interferes with the desired transformation, a protection-deprotection strategy may be necessary.[4]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between aryl halides and organoboron compounds.[5] For our substrate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 8-position of the benzodioxin ring.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step.[6] The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process.[3] The base plays a critical role in the transmetalation step by activating the organoboron species.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
-
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 mmol), the boronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong bases that facilitate transmetalation without promoting side reactions with the alcohol functionality.[5] |
| Solvent | Toluene or 1,4-Dioxane (with or without water) | Aprotic solvents with appropriate boiling points. The addition of water can sometimes accelerate the reaction.[5] |
| Temperature | 80-110 °C | Necessary to overcome the activation energy for the oxidative addition of the aryl chloride. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 8-position of the benzodioxin ring system.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of base is critical, as it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause undesired side reactions.[8][9] For substrates with potentially acidic protons, like our alcohol-containing molecule, careful base selection is paramount.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol). Add the degassed solvent (2 mL) and stir for 10 minutes.
-
Addition of Reagents: To this catalyst solution, add (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source, which is often more reactive than Pd(II) precursors in amination reactions. |
| Ligand | RuPhos | A highly effective ligand for the amination of aryl chlorides with a wide range of amines.[11] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. LHMDS can be advantageous for substrates with protic functional groups.[10] |
| Solvent | Toluene or THF | Aprotic solvents are generally used. Toluene is suitable for higher temperatures, while THF can be used for milder conditions.[12] |
| Temperature | 80-100 °C | Typically required for the efficient coupling of aryl chlorides. |
Section 3: Heck-Mizoroki Coupling for C-C Bond Formation with Alkenes
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[13] This reaction provides a route to introduce vinyl groups at the 8-position of the benzodioxin core.
Mechanistic Rationale
The Heck reaction mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[13]
Caption: Generalized catalytic cycle for the Heck-Mizoroki coupling.
Experimental Protocol: Heck-Mizoroki Coupling
Materials:
-
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
-
Alkene (e.g., styrene, acrylate ester) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃) or its tetrafluoroborate salt (4-10 mol%)
-
Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a sealed tube, combine (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(tBu)₃ (0.04 mmol).
-
Addition of Reagents: Add the degassed solvent (5 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A standard and effective palladium precursor. |
| Ligand | P(tBu)₃ | A highly effective, bulky, and electron-rich ligand for the Heck coupling of aryl chlorides.[14] |
| Base | NEt₃ or K₂CO₃ | An organic or inorganic base is required to regenerate the Pd(0) catalyst.[13] |
| Solvent | DMF or 1,4-Dioxane | Polar aprotic solvents are commonly used to facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction with less reactive aryl chlorides.[15] |
Section 4: Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically co-catalyzed by palladium and copper.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Sources
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this important intermediate.
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2][3] Achieving a high-yield, reproducible synthesis is critical for advancing drug discovery programs. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to address the specific challenges you may encounter.
Synthesis Overview: A Common Synthetic Pathway
The most direct and common method for synthesizing (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is through the reduction of its corresponding aldehyde, 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This transformation is a standard carbonyl reduction, but the specifics of the substrate require careful consideration of reagents and conditions to maximize yield and minimize side products.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions based on established chemical principles.
Q1: My reaction shows very low conversion to the desired alcohol, or fails completely. What are the likely causes?
This is a common issue that typically points to problems with the reagents or reaction setup.
-
Potential Cause A: Inactive Reducing Agent
-
Expertise & Experience: Hydride reducing agents like sodium borohydride (NaBH₄) are susceptible to degradation, especially with improper storage. They can react with atmospheric moisture, leading to a loss of potency. Lithium aluminum hydride (LAH) is even more reactive and moisture-sensitive.
-
Troubleshooting Steps:
-
Use a Fresh Bottle: Always use a freshly opened bottle of the reducing agent if possible.
-
Verify Activity: If you suspect your NaBH₄ is old, you can perform a simple qualitative test by adding a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.
-
Proper Storage: Store hydride reagents in a desiccator under an inert atmosphere (nitrogen or argon) to prevent decomposition.
-
-
-
Potential Cause B: Poor Quality Starting Material
-
Expertise & Experience: The starting aldehyde, 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde[4], can oxidize over time to the corresponding carboxylic acid. This impurity will not be reduced by mild reducing agents like NaBH₄ under standard conditions and will complicate purification.
-
Troubleshooting Steps:
-
Purity Check: Before starting the reaction, check the purity of the aldehyde by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Purification: If impurities are detected, purify the aldehyde by column chromatography or recrystallization.
-
Storage: Store the aldehyde under an inert atmosphere and in a refrigerator to slow down oxidation.
-
-
-
Potential Cause C: Incorrect Stoichiometry
-
Expertise & Experience: For the reduction of an aldehyde with NaBH₄, a stoichiometric amount of 0.25 equivalents is theoretically needed (as one mole of NaBH₄ provides four hydride ions). However, in practice, it is standard to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion, accounting for any slight degradation of the reagent or reaction with the solvent.
-
Troubleshooting Steps:
-
Recalculate: Double-check your calculations for the molar equivalents of the reducing agent.
-
Increase Equivalents: If you are using a stoichiometric amount, try increasing it to 1.2 equivalents. Monitor the reaction by TLC to see if conversion improves.
-
-
Q2: The reaction works, but I am getting a significant amount of an unknown side product. How can I identify and prevent it?
Side product formation often relates to the reactivity of the substrate or impurities.
-
Potential Cause A: Over-reduction or Ring Opening
-
Expertise & Experience: While the benzodioxin ring is generally stable, harsh reducing agents or high temperatures could potentially lead to undesired side reactions. Using a strong reducing agent like LiAlH₄ is generally unnecessary for an aldehyde reduction and increases the risk of side reactions.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Stick with a mild and selective reducing agent like sodium borohydride. It is highly effective for reducing aldehydes without affecting other functional groups on the ring.
-
Temperature Control: Perform the reaction at a low temperature. Adding the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde can help control the reaction rate and minimize side product formation.[5]
-
-
-
Potential Cause B: Impurities in the Solvent
-
Expertise & Experience: Using a wet or impure solvent can be problematic. For instance, acetone contamination in isopropanol can lead to the formation of undesired isopropyl ethers.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use dry, high-purity solvents. Methanol and ethanol are common choices for NaBH₄ reductions.
-
Check for Contaminants: Ensure your solvent is free from other reactive species.
-
-
Q3: I have successfully synthesized the product, but I am struggling with the work-up and purification, resulting in a low isolated yield. What can I do?
A challenging work-up or purification is a common bottleneck.
-
Potential Cause A: Emulsion During Extraction
-
Expertise & Experience: After quenching the reaction with an acid (e.g., 1M HCl) to neutralize excess hydride and destroy borate esters, the resulting salts can sometimes cause emulsions during the aqueous work-up with an organic solvent like ethyl acetate.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.
-
Filter through Celite: If the emulsion is persistent, filtering the entire mixture through a pad of Celite can help to break it.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
-
-
Potential Cause B: Difficulty with Column Chromatography
-
Expertise & Experience: The target alcohol is more polar than the starting aldehyde. If the polarity of your product is close to that of a major impurity, separation by silica gel chromatography can be difficult.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems for TLC to find one that gives good separation (a ΔRf of at least 0.2) between your product and the impurities. A common system for this type of molecule is a mixture of hexane and ethyl acetate.
-
Consider Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can often yield very pure material.[6] Try different solvent systems like ethyl acetate/hexane or dichloromethane/hexane.
-
-
Frequently Asked Questions (FAQs)
-
What is the recommended reducing agent and solvent for this synthesis?
-
Sodium borohydride (NaBH₄) is the preferred reducing agent due to its selectivity for aldehydes, ease of handling, and mild reaction conditions. The most common and effective solvents are methanol or ethanol.
-
-
How should I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is the most effective method. Spot the reaction mixture alongside a spot of the starting aldehyde. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the formation of the alcohol product. Use a UV lamp to visualize the spots.
-
-
What are the key characterization data I should expect for the final product?
-
¹H NMR: Expect a characteristic singlet for the newly formed -CH₂OH group around 4.5-4.7 ppm. The aromatic protons and the protons on the dioxin ring will also have specific shifts.
-
IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The C-O stretch will appear around 1000-1200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (200.62 g/mol ).[7]
-
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis.
Caption: Step-by-step experimental workflow.
-
Setup: To a round-bottom flask, add 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (1.0 eq). Dissolve it in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Be cautious as hydrogen gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl until the bubbling stops and the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | Precursor to the target alcohol. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and easy to handle. |
| Equivalents of NaBH₄ | 1.1 - 1.5 eq | Ensures complete reaction. |
| Solvent | Methanol or Ethanol | Protic solvent that is compatible with NaBH₄. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. |
| Work-up | Acidic quench (1M HCl), Extraction (EtOAc) | Neutralizes excess reagent and isolates the product. |
| Purification | Column Chromatography or Recrystallization | Removes unreacted starting material and impurities. |
| Expected Yield | > 85% | Typical yield for a well-optimized reduction. |
References
-
Farmaco. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]
-
Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin. [Link]
-
Rehman, A., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]
-
Rehman, A., et al. (2018). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]
-
Chemspace. (n.d.). (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. Chemspace. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of various organic compounds. Organic Syntheses. [Link]
-
Chemspace. (n.d.). 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one. Chemspace. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]
-
MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]
-
NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. NextSDS. [Link]
-
Al-Hourani, B. J., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
-
Rehman, A., et al. (2019). Synthesis of Some New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes. PubMed. [Link]
- Google Patents. (n.d.). Novel method for preparing chlordiazepoxide.
-
AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi. [Link]
-
Iranian Journal of Radiation Research. (2011). Synthesis and biodistribution study of a chlorotoxin derivative peptide labeled with 131- iodine for tumor therapy. Iranian Journal of Radiation Research. [Link]
-
NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine. NextSDS. [Link]
- Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. nextsds.com [nextsds.com]
- 5. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]
- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Chromatography Purification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Welcome to the technical support guide for the chromatographic purification of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This document provides in-depth, experience-driven advice in a question-and-answer format to help researchers, scientists, and drug development professionals navigate the common challenges associated with purifying this moderately polar aromatic compound.
Section 1: Method Selection and Initial Optimization
This section addresses the initial decisions you'll face when designing a purification strategy, from selecting the right chromatography mode to developing a suitable mobile phase.
FAQ: What is the best starting point for purifying (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol?
Answer:
The optimal starting point depends on the scale of your purification and the nature of the impurities. (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a moderately polar molecule due to the presence of a hydroxyl group, ether linkages, and a chlorinated aromatic ring. For preparative scale purification typical in a synthesis lab, Normal-Phase Flash Chromatography is often the most practical and cost-effective first choice.
Here's a comparison of the primary chromatography modes:
| Chromatography Mode | Pros | Cons | Best For |
| Normal-Phase (NP) | Excellent selectivity for isomers; uses less expensive, volatile organic solvents, simplifying solvent removal; high loading capacity.[1] | Can cause degradation of acid-sensitive compounds on standard silica; retention can be sensitive to mobile phase water content.[2][3] | Rapid, large-scale purification of crude reaction mixtures. |
| Reverse-Phase (RP) | High reproducibility; wide availability of columns; suitable for a broad range of polarities. | Poor retention for highly polar compounds; uses aqueous mobile phases which require more energy for removal (e.g., lyophilization); lower loading capacity than NP.[3][4] | High-resolution analytical separation and purification of final products or complex mixtures. |
| HILIC | Excellent retention for highly polar compounds that are not retained in RP mode.[4] | Can have issues with sample solubility in the highly organic mobile phase; requires careful column equilibration.[2] | Cases where the target compound is significantly more polar than impurities and shows poor RP retention. |
Recommendation: Start with normal-phase flash chromatography on silica gel. It offers a straightforward and efficient way to remove the bulk of non-polar and some polar impurities from your crude product. For final high-purity polishing, a reverse-phase HPLC method can then be developed.
FAQ: How do I develop a suitable solvent system for normal-phase flash chromatography?
Answer:
The key is to find a solvent system that provides a target retention factor (Rf) of 0.2-0.35 on a Thin Layer Chromatography (TLC) plate. This Rf range typically ensures good separation from impurities without excessively long run times.
Step-by-Step Protocol for TLC-based Method Development:
-
Spotting: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it onto a silica gel TLC plate.
-
Solvent System Selection: Begin with a binary non-polar/polar solvent system. A common and effective starting point is a mixture of Hexane and Ethyl Acetate.
-
Initial Screening: Develop several TLC plates in chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Analysis: Visualize the plates under a UV lamp (254 nm). Identify the spot corresponding to your target compound. If the Rf is too high (>0.5), increase the proportion of the non-polar solvent (Hexane). If the Rf is too low (<0.1), increase the proportion of the polar solvent (Ethyl Acetate).
-
Optimization: Fine-tune the solvent ratio until the Rf of the target compound is in the 0.2-0.35 range and shows good separation from major impurity spots. For structurally similar benzodioxin derivatives, solvent systems like ethyl acetate:hexane have proven effective.[5]
Workflow for Solvent System Selection
Caption: Workflow for selecting and optimizing a purification method.
Section 2: Troubleshooting Reverse-Phase HPLC (RP-HPLC)
This section focuses on resolving common issues encountered when using reverse-phase chromatography for higher resolution separation.
FAQ: My compound has poor or no retention on a C18 column. What should I do?
Answer:
This is a classic problem for moderately polar analytes like (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.[4] The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute quickly, often with the solvent front.
Here are strategies to increase retention, ordered from simplest to most complex:
-
Increase Mobile Phase Polarity: If you are using a gradient with an organic modifier (like acetonitrile or methanol), decrease the initial percentage of the organic solvent. For isocratic methods, increase the aqueous portion. Some modern RP columns are designed to be stable even in 100% aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Standard C18 is highly non-polar. Consider switching to a column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[3][4]
-
Switch to a Different Organic Modifier: If using acetonitrile, try methanol. Methanol is a weaker solvent than acetonitrile in reverse-phase, which can sometimes increase retention.
-
Consider an Alternative Chromatography Mode: If the above strategies fail, your compound may be too polar for effective retention by reverse-phase. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step.[4]
FAQ: I'm observing significant peak tailing. How can I improve the peak shape?
Answer:
Peak tailing for a molecule with a hydroxyl group is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica surface of the stationary phase.[2]
Here’s how to troubleshoot this issue:
-
Use a Highly Deactivated, End-Capped Column: Modern columns are manufactured with advanced end-capping to minimize the number of accessible silanol groups. Ensure you are using a high-quality, modern column suitable for polar compounds.[3]
-
Adjust Mobile Phase pH: The pH of the mobile phase can be a critical factor. While (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol does not have strongly acidic or basic groups, subtle interactions can still be pH-dependent. Experiment with buffered mobile phases in the pH 3-7 range.
-
Use Mobile Phase Additives: Adding a small amount of a competing agent can mask the active silanol sites. For neutral or slightly acidic compounds, a common additive is a low concentration of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid. For basic compounds, triethylamine (TEA) is often used.[3]
-
Lower Sample Load: Overloading the column can lead to peak shape distortion, including tailing. Try injecting a smaller mass of your sample to see if the peak shape improves.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and fixing peak tailing.
Section 3: Troubleshooting Normal-Phase Chromatography (NPC)
This section covers issues specific to using silica or other polar stationary phases.
FAQ: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer:
Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the degradation of acid-sensitive compounds. While (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is not expected to be extremely labile, certain impurities or the compound itself could be sensitive.
Here are proven solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before introducing your sample. This is a highly effective technique.[3]
-
Protocol: Prepare a solvent mixture identical to your starting mobile phase but add 1-2% of a base like triethylamine (TEA) or ammonia. Flush the packed column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial mobile phase (without the base) to remove any excess before loading your sample.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[3]
-
Neutral Alumina: A good alternative for compounds that are sensitive to acidic conditions.
-
Bonded Phases: Diol or Amino (NH2) bonded silica phases offer different selectivity and a less acidic environment.
-
-
Consider Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography on a C18-functionalized silica is an excellent alternative that avoids the acidic environment of bare silica.
FAQ: I'm seeing variable retention times in my normal-phase separation. Why is this happening?
Answer:
In normal-phase chromatography, retention times are extremely sensitive to the concentration of polar constituents in the mobile phase. The most common culprit for this variability is water.[2] The organic solvents used (e.g., hexane, ethyl acetate) can absorb varying amounts of atmospheric moisture, which significantly alters the mobile phase's polarity and, consequently, the retention of your compound.
Solutions:
-
Use High-Purity, Dry Solvents: Always use freshly opened or properly stored anhydrous/HPLC-grade solvents.
-
Control the Water Content: For highly reproducible methods, it can be beneficial to intentionally control the water content. One established technique is to use solvents that are half-saturated with water, which creates a more stable and consistent mobile phase.[2]
-
Consistent Solvent Preparation: Prepare your mobile phase in the same way for every run. Mixing solvents can cause temperature changes that affect dissolved gas levels, so allow the mobile phase to equilibrate to ambient temperature before use.
Section 4: Advanced Purification Strategies
FAQ: When should I consider using Supercritical Fluid Chromatography (SFC)?
Answer:
Supercritical Fluid Chromatography (SFC) is a powerful purification technique that bridges the gap between normal-phase and gas chromatography. You should consider SFC when you need:
-
High-Throughput Purification: SFC runs are significantly faster than HPLC, making it ideal for purifying chemical libraries or multiple batches of a compound.[6]
-
Chiral Separations: SFC is a leading technique for separating enantiomers and diastereoisomers.[6]
-
"Greener" Chromatography: The primary mobile phase component is supercritical CO2, which is less toxic and easier to remove than liquid organic solvents.
-
Purification of Thermally Labile Compounds: SFC operates at lower temperatures than GC, making it suitable for compounds that might degrade at high temperatures.
For a compound like (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, SFC can be an excellent option for rapid, efficient, and scalable purification, especially if chiral separation is required or if you are working in a high-throughput environment.[6]
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Ghost Peaks. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Axcend. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chemspace. (n.d.). (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. Retrieved from [Link]
-
Borbita, J., et al. (2004, November 1). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. Retrieved from [Link]
- DeVito, S. C., et al. (2001). On the isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples using immunoaffinity chromatography prior to high-resolution gas chromatography-mass spectrometry.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
Deshmukh, M. B., et al. (2005). Synthesis and Some Novel Reactions of 8-Chloro-2H-[2][4][7]triazino[3,4-b][3][7]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. Journal of Chemical Research, 2005(10), 635-637.
-
Asiri, A. M., & Khan, S. A. (2005). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][4][7]diazepine. Molbank, 2005(4), M454.
- Straniero, V., et al. (2022).
-
NextSDS. (n.d.). 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile. Retrieved from [Link]
- Riaz, M., et al. (2019). Synthesis of Some New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes. Pakistan Journal of Pharmaceutical Sciences, 32(1), 61-68.
-
Nováková, L., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Retrieved from [Link]
-
Novalix. (n.d.). Analytical chemistry and purification. Retrieved from [Link]
- Kumar, A., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
-
Chemspace. (n.d.). 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmanow.live [pharmanow.live]
- 5. mdpi.com [mdpi.com]
- 6. Analytical chemistry and purification - Novalix [novalix.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing Reaction Temperature for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol Synthesis
Welcome to the Technical Support Center. The synthesis of (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol—a critical building block in pharmaceutical development—requires precise chemoselectivity. The primary synthetic challenge is reducing the carboxylic acid or ester moiety to a primary alcohol without triggering the hydrodehalogenation of the sensitive 8-chloro substituent or cleaving the benzodioxin ring.
This guide provides troubleshooting FAQs, optimized temperature profiles, and validated protocols to ensure high-yield, chemoselective reductions.
Part 1: Troubleshooting & FAQs
Q1: I am observing a significant loss of the 8-chloro group (dechlorination) in my final LCMS. Why is this happening? A1: This is a classic case of over-reduction known as hydrodehalogenation. If you are using Lithium Aluminum Hydride (LiAlH₄) and allowing the reaction to warm above 0 °C, the hydride can act as a nucleophile and attack the electron-deficient aryl chloride [1]. To prevent this, you must either strictly maintain the LiAlH₄ reduction between -20 °C and 0 °C, or switch to a milder, more chemoselective reducing agent like Borane-THF (BH₃·THF), which does not readily reduce aryl chlorides at room temperature.
Q2: My reduction of the carboxylic acid with BH₃·THF is stalling at ~70% conversion. Should I reflux the reaction to drive it to completion? A2: No. Refluxing BH₃·THF (boiling point ~66 °C) can lead to the thermal decomposition of the borane complex, potential cleavage of the benzodioxin ether linkages, and trace dechlorination. The stalling is likely due to the precipitation of the intermediate trialkoxyboroxine complex. Instead of heating, ensure your reaction is kept at an optimal 20–25 °C (room temperature) [2] and consider increasing the equivalents of BH₃·THF from 2.0 to 2.5 eq to ensure complete conversion of the high-energy dianion intermediate.
Q3: How does the choice of starting material (carboxylic acid vs. methyl ester) dictate my temperature limits? A3: Carboxylic acids are rapidly reduced by BH₃·THF at room temperature due to the formation of a highly reactive acyloxyborane intermediate [2]. Esters, however, are largely inert to BH₃·THF and require LiAlH₄. Because LiAlH₄ is highly reactive and reacts violently with protons [3], ester reductions must be strictly cooled (-20 °C) to prevent the exothermic runaway that leads to hydrodehalogenation.
Part 2: Temperature & Reagent Optimization Profiles
The following table summarizes the quantitative operational boundaries for the two primary synthetic routes. Adhering to these temperature limits is critical for maintaining the integrity of the 8-chloro substituent.
| Parameter | Protocol A (BH₃·THF) | Protocol B (LiAlH₄) |
| Preferred Starting Material | 8-Chloro-benzodioxin-6-carboxylic acid | Methyl 8-chloro-benzodioxin-6-carboxylate |
| Optimal Temperature | 0 °C → 25 °C | -20 °C → 0 °C |
| Maximum Safe Temp | 40 °C | 0 °C |
| Primary Risk Factor | Incomplete conversion (if < 20 °C) | Hydrodehalogenation (if > 0 °C) |
| Quench Method | Methanol, then 1 M HCl | Fieser Method (H₂O / 15% NaOH) |
| Expected Yield | 85–92% | 70–80% |
Part 3: Standard Operating Protocols
Protocol A: Borane-THF Reduction (Recommended)
This protocol relies on the chemoselectivity of borane towards carboxylic acids, leaving the aryl chloride intact.
-
Initiation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (1.0 eq) in anhydrous THF to create a 0.5 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 2.5 eq) over 30 minutes. Causality note: Slow addition controls the exothermic evolution of H₂ gas as the acyloxyborane intermediate forms.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by LCMS. Do not exceed 40 °C.
-
Quenching: Cool the reaction back to 0 °C. Carefully quench by the slow addition of methanol (to consume excess borane), followed by 1 M HCl to hydrolyze the borate esters into the final primary alcohol.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: LiAlH₄ Reduction (Alternative for Esters)
This protocol is required if starting from the methyl ester, but demands strict thermal control to prevent dechlorination.
-
Initiation: In a flame-dried flask under N₂, dissolve methyl 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carboxylate (1.0 eq) in anhydrous THF (0.3 M).
-
Cryogenic Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq). Critical: Maintain internal temperature below 0 °C at all times to prevent nucleophilic attack on the aryl chloride.
-
Propagation: Stir at -20 °C to 0 °C for 2 hours. Monitor by TLC until the ester is consumed.
-
Quenching (Fieser Method): At 0 °C, sequentially add x mL of water (where x is the grams of LiAlH₄ used), x mL of 15% NaOH aqueous solution, and 3x mL of water. Stir vigorously until the aluminum salts form a white, granular precipitate.
-
Isolation: Filter the salts through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate.
Part 4: Mechanistic Workflow
The following diagram illustrates the divergent pathways based on reagent selection and temperature control, highlighting the critical failure points (red dashed arrows) where dechlorination occurs.
Figure 1: Mechanistic workflow and temperature-dependent pathways for benzodioxin reduction.
References
-
Title: 21.3: Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Reductive dehalogenation of alkyl halides with lithium aluminum hydride. Reappraisal of the scope of the reaction Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Reduction of Carboxylic Acids Source: Chemguide URL: [Link]
Sources
Technical Support Center: Ensuring the Long-Term Stability of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Welcome to the technical support center for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity of your samples, ensuring the reliability and reproducibility of your experimental results.
I. Introduction to the Stability of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a key building block in various research and development applications. Its molecular structure, featuring a primary alcohol, a chlorinated aromatic ring, and a benzodioxin moiety, presents a unique set of stability considerations. Understanding the potential degradation pathways is the first step toward preventing them. This guide will delve into the likely mechanisms of degradation and provide actionable strategies for mitigation.
II. Frequently Asked Questions (FAQs) on Compound Stability
Here we address common questions regarding the stability and storage of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Q1: What are the primary environmental factors that can cause degradation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol?
A1: The primary environmental factors of concern are temperature, light, oxygen, and humidity . The benzylic alcohol functional group is susceptible to oxidation, while the chlorinated aromatic ring can be sensitive to photolytic degradation.[1][2] The presence of moisture can facilitate hydrolytic processes, although this is generally less of a concern for the alcohol itself compared to esters or other labile groups.
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of oxidized impurities, which are frequently colored. The primary alcohol can oxidize to the corresponding aldehyde or carboxylic acid.[3][4][5] These degradation products can sometimes undergo further reactions to form colored polymeric materials.
Q3: My compound is stored as a solution. What are the key stability concerns in this state?
A3: In solution, the risk of degradation can be higher due to increased molecular mobility. The choice of solvent is critical. Protic solvents may participate in degradation reactions, while solvents that are not properly degassed can be a source of dissolved oxygen, promoting oxidation. The stability of benzodiazepines and other drugs in solution has been shown to be highly dependent on the storage temperature and solvent.[6][7]
Q4: What are the ideal long-term storage conditions for this compound?
A4: For optimal long-term stability, (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a freezer at -20°C or below .[8][9] These conditions minimize exposure to light, oxygen, and moisture, and the low temperature reduces the rate of any potential degradation reactions.
Q5: How can I check the purity of my stored sample?
A5: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for quantifying the parent compound and detecting the presence of degradation products.[10][11] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .[12][13][14]
III. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common stability problems.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC chromatogram | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. Photodegradation. | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak and infer its structure. 2. Review Storage: Ensure the sample was stored in the dark, at a low temperature, and under an inert atmosphere. 3. Purification: If necessary, repurify the material using an appropriate technique like column chromatography or recrystallization. |
| Decreased peak area of the parent compound over time | Gradual degradation of the compound. | 1. Perform a Stability Study: Analyze aliquots of the sample at regular intervals to quantify the rate of degradation under your current storage conditions. 2. Optimize Storage: Implement the recommended storage conditions (see FAQ A4). 3. Consider Fresh Sample: If significant degradation has occurred, it may be necessary to use a fresh batch of the compound for critical experiments. |
| Inconsistent experimental results using the same batch | Non-homogeneous degradation within the sample. Improper handling during use. | 1. Homogenize Sample: Before taking an aliquot, ensure the solid sample is homogeneous. 2. Minimize Exposure: When weighing or preparing solutions, minimize the sample's exposure to ambient light, air, and moisture. 3. Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and exposure of the bulk material, aliquot the compound into single-use vials upon receipt. |
| Solid sample appears clumpy or discolored | Absorption of moisture. Oxidation. | 1. Dry the Sample: If moisture absorption is suspected, dry the sample under vacuum. 2. Check Purity: Analyze the sample by HPLC or other methods to assess the level of degradation. 3. Improve Storage: Store in a desiccator within a freezer to prevent moisture ingress. |
IV. Experimental Protocols for Stability Assessment
To proactively manage the stability of your (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, you can perform the following studies.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[8][15][16]
Objective: To identify the likely degradation products of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Also, have a solid sample available.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.[2]
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS alongside a control sample (stored under ideal conditions).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.
Protocol 2: Long-Term Stability Study
Objective: To determine the re-test date for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol under defined storage conditions.
Methodology:
-
Sample Preparation: Aliquot the compound into multiple sealed, amber glass vials under an inert atmosphere.
-
Storage Conditions: Store the vials at the intended long-term storage condition (e.g., -20°C) and an accelerated condition (e.g., 4°C or 25°C/60% RH).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).[8]
-
Analysis: At each time point, remove a vial from each storage condition and analyze its purity by a validated HPLC method.
-
Data Evaluation: Plot the purity of the compound as a function of time for each storage condition. This will allow you to establish a shelf-life or re-test period.
V. Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol.
Experimental Workflow for Stability Assessment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 6. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. iltusa.com [iltusa.com]
- 14. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol vs. Alternative Benzodioxin Derivatives in Drug Discovery
Executive Summary & Strategic Context
The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) scaffold is an "evergreen," privileged structure in medicinal chemistry. It is a foundational pharmacophore in the design of α -adrenergic antagonists (e.g., doxazosin), 5-HT receptor ligands, monoamine oxidase B (MAO-B) inhibitors, and antimicrobial agents targeting FtsZ and FabH[1][2][3].
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol represents a highly specialized, halogenated building block within this class. By incorporating a chlorine atom at the C8 position and a versatile hydroxymethyl handle at the C6 position, this derivative offers distinct physicochemical and synthetic advantages over unsubstituted benzodioxanes and aliphatic 1,4-dioxane equivalents. This guide provides an objective comparison of these scaffolds, detailing their structure-activity relationships (SAR), physicochemical properties, and step-by-step synthetic integration.
Structural & Physicochemical Comparison
When selecting a scaffold for lead optimization, the choice between an unsubstituted benzodioxane, a halogenated derivative, or an aliphatic surrogate drastically impacts target affinity, metabolic stability, and blood-brain barrier (BBB) permeability. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.
Table 1: Comparative Profiling of Benzodioxin Derivatives
| Compound Scaffold | Key Structural Feature | Lipophilicity Impact ( Δ LogP)* | Primary Synthetic Utility | Target Applications & Pharmacological Impact |
| (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol | C8-Chlorine + C6-Hydroxymethyl | High (+0.7 to +1.0) | Precursor for amides, ethers, and esters via oxidation or mesylation. | CNS & Antimicrobial: Enhanced BBB penetration; C8-Cl acts as a halogen bond donor and blocks P450 metabolism[2]. |
| 1,4-Benzodioxan-6-ylmethanol (Unsubstituted) | Planar aromatic domain + puckered dioxane | Baseline (0.0) | General building block for standard benzodioxane derivatives. | Cardiovascular & CNS: Standard template for α1D -AR antagonists and 5-HT 1A agonists; susceptible to aromatic hydroxylation[4]. |
| (8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol | C8-Fluorine | Moderate (+0.1 to +0.3) | Isosteric replacement for hydrogen to modulate pKa. | Metabolic Stability: Blocks C8 metabolism with minimal steric bulk penalty; weaker halogen bonding than chlorine. |
| 1,4-Dioxane Equivalents (Aliphatic) | Lack of fused aromatic ring | Low (-1.0 to -1.5) | Conformationally flexible surrogate. | Cytotoxic Agents: Reduces planar stacking; explored to decrease off-target binding while maintaining H-bond networks[4]. |
*Estimated Δ LogP relative to the unsubstituted 1,4-benzodioxan-6-ylmethanol core.
Mechanistic Insights: The Causality of Scaffold Selection
As an application scientist, selecting (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol over the unsubstituted analog is rarely arbitrary. The decision is driven by three mechanistic pillars:
-
Halogen Bonding and Target Engagement: The C8-chlorine atom is highly polarizable, creating a localized region of positive electrostatic potential (the σ -hole). This allows the scaffold to form highly directional halogen bonds with electron-rich residues (e.g., backbone carbonyls) in target binding pockets, a mechanism frequently exploited in the design of potent MAO-B and FtsZ inhibitors[2][3].
-
Metabolic Shielding: Unsubstituted benzodioxanes are prone to cytochrome P450-mediated aromatic hydroxylation at the electron-rich C8 position. The introduction of the chlorine atom sterically and electronically blocks this primary metabolic liability, significantly extending the compound's in vivo half-life.
-
Regioselective Synthetic Control: The electron-withdrawing nature of the chlorine atom deactivates the adjacent aromatic ring. When utilizing the C6-hydroxymethyl group for downstream chemistry (e.g., harsh oxidations or electrophilic substitutions), the C8-Cl prevents unwanted side reactions, ensuring high-yield, regioselective transformations.
Pharmacophore mapping of the 8-chloro-1,4-benzodioxane scaffold in target binding.
Experimental Protocols: Self-Validating Synthetic Workflows
To harness the potential of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, it is typically oxidized to its corresponding carboxylic acid and subsequently coupled with an amine to form bioactive benzamides (e.g., MAO-B inhibitors)[2]. The following protocol is designed as a self-validating system to prevent the degradation of the acid-sensitive 1,4-dioxane ring.
Workflow: Synthesis of 8-Chloro-1,4-benzodioxane-6-carboxamides
Phase 1: Mild Oxidation to Carboxylic Acid
-
Objective: Convert the primary alcohol to a carboxylic acid without cleaving the ether linkages.
-
Procedure:
-
Dissolve 1.0 eq of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).
-
Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and 2.2 eq of BAIB (Bis(acetoxy)iodobenzene).
-
Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Quench with aqueous sodium thiosulfate, extract with DCM, and purify via acid-base extraction to yield 8-chloro-1,4-benzodioxane-6-carboxylic acid.
-
-
Causality & Validation: Traditional oxidants (e.g., Jones reagent) utilize strong acidic conditions that can readily cleave the 1,4-dioxane ring. The TEMPO/BAIB system provides a neutral/mildly biphasic environment, selectively oxidizing the alcohol while preserving the structural integrity of the benzodioxane core.
Phase 2: Amide Coupling
-
Objective: Couple the resulting acid with a target pharmacophore amine.
-
Procedure:
-
Dissolve 1.0 eq of the synthesized acid in anhydrous DMF.
-
Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of DIPEA. Stir for 15 minutes to generate the active ester.
-
Add 1.1 eq of the target amine and stir overnight at room temperature.
-
Dilute with water, extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and purify via flash chromatography.
-
-
Causality & Validation: EDC/HOBt is specifically chosen over acyl chloride formation (e.g., using SOCl 2 or oxalyl chloride). Thionyl chloride generates HCl as a byproduct, which risks ether cleavage or unwanted chlorination. HOBt stabilizes the active ester intermediate, suppressing side reactions and ensuring high yields of the target benzamide.
Synthetic workflow for derivatizing the 8-chloro-benzodioxane scaffold.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 2020.
-
Wang, X., et al. "Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity." ACS Medicinal Chemistry Letters, 2024.
-
Straniero, V., et al. "Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity." Antibiotics (MDPI), 2023.
-
Quaglia, W., et al. "Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents." Journal of Medicinal Chemistry, 2008.
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity [mdpi.com]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Analytical Reference Standards for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and scientific research, the analytical reference standard is the cornerstone of accuracy and reliability. It is the benchmark against which all analytical measurements are compared, ensuring the identity, purity, and strength of a drug substance or product. For a molecule like (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, which may serve as a key starting material, intermediate, or a potential active pharmaceutical ingredient (API) in its own right, the quality of its reference standard is paramount. A poorly characterized standard can lead to significant downstream consequences, including inaccurate assay results, out-of-specification findings, and compromised patient safety.
This guide provides a comprehensive framework for the evaluation and comparison of analytical reference standards for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. We will delve into the essential analytical techniques, the rationale behind their application, and how to interpret the resulting data to make an informed decision when selecting a supplier. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity of their analytical data.
The Anatomy of a High-Quality Reference Standard: A Multi-faceted Approach
A comprehensive characterization of a reference standard is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a holistic and scientifically sound profile of the material. The primary attributes to be rigorously assessed are:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantitative determination of the main component and identification/quantification of any impurities.
-
Content: Accurate measurement of the amount of the substance, accounting for water and residual solvents.
-
Stability: Assurance that the standard remains within its specified quality attributes over its intended shelf life.
The following sections will detail the experimental methodologies for assessing these critical attributes, using hypothetical data for three different lots of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol to illustrate the comparison process.
Workflow for Qualifying an Analytical Reference Standard
The process of qualifying a new batch of a reference standard is a systematic endeavor. The following diagram illustrates a typical workflow, from initial receipt to final certification.
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol proper disposal procedures
Here is the comprehensive operational and disposal guide for (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, designed for researchers and drug development professionals operating within regulated laboratory environments.
Executive Summary
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (CAS: 852399-55-4) is a halogenated organic building block frequently utilized in medicinal chemistry and drug discovery. Because of the covalently bound chlorine atom on the benzodioxin ring, this compound and any associated solvent streams cannot be treated as standard organic waste. Proper lifecycle management requires strict segregation to prevent the formation of hazardous byproducts (such as dioxins) during disposal and to ensure compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.
Physicochemical Hazard Profile & Disposal Causality
In laboratory waste management, the presence of a halogen (chlorine, fluorine, bromine, or iodine) fundamentally alters the disposal pathway.
When (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is subjected to standard, low-temperature incineration, the chlorine atom can react with organic backbones to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of halogenated organics generates hydrogen chloride (HCl) gas, which is highly corrosive and will damage standard incinerator refractories[1].
The Causality of Segregation: Mixing halogenated waste like this compound with non-halogenated waste drastically increases the volume of material that must undergo specialized, high-cost treatment[2]. Therefore, isolating this compound at the point of generation is the most critical step in the waste management lifecycle.
Quantitative Waste Management Parameters
The following table summarizes the operational parameters for handling and accumulating this specific waste stream prior to Environmental Health and Safety (EH&S) collection.
| Parameter | Specification / Requirement | Operational Rationale |
| Waste Classification | Halogenated Organic Waste | Dictated by the C-Cl bond; regulated under EPA guidelines for halogenated compounds[3]. |
| Primary Containment | Glass or HDPE with PTFE-lined cap | Prevents chemical degradation of the container and ensures a vapor-tight seal[4]. |
| Secondary Containment | Chemically compatible tray (e.g., Polypropylene) | Contains potential leaks; must accommodate the volume of the largest container[4]. |
| Incompatible Mixtures | Strong oxidizers, reducing agents, non-halogenated solvents | Prevents exothermic reactions in the waste carboy and minimizes specialized disposal costs[2][4]. |
| Ultimate Treatment | Rotary Kiln Incineration with Caustic Scrubbing | High temperatures (>1000°C) destroy the organic ring, while scrubbers neutralize the resulting HCl gas[1]. |
Step-by-Step Accumulation and Disposal Protocol
To ensure a self-validating safety system, laboratories must implement the following procedural workflow. This protocol ensures that waste is safely transferred from the benchtop to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Step 1: Container Preparation and Labeling
-
Action: Select a chemically compatible container (e.g., a glass bottle or High-Density Polyethylene carboy) that is in "new" condition with no cracks[4].
-
Action: Immediately affix a hazardous waste label before adding any chemical. The label must explicitly state "Hazardous Waste" and denote the primary hazard (e.g., "Halogenated Organic," "Toxic").
-
Validation: Unlabeled or vaguely labeled containers (e.g., "Waste Wash") violate RCRA regulations and pose immediate risks to EH&S personnel[2].
Step 2: Segregation at the Source
-
Action: Deposit (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol solids, mother liquors, or contaminated solvents strictly into the designated Halogenated Waste container.
-
Action: Never mix this stream with non-halogenated solvents (like pure ethanol or hexane), heavy metals, or aqueous acidic waste[2][4].
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the active waste container in a designated SAA at or near the point of generation.
-
Action: Place the container inside secondary containment (a tub or tray) to prevent environmental release in the event of a rupture[4].
-
Validation: The container must remain tightly capped at all times unless actively receiving waste. Funnels must not be left in the neck of the bottle[2].
Step 4: EH&S Transfer and Final Disposition
-
Action: Once the container is full (leaving at least one inch of headspace for vapor expansion), it must be removed from the SAA within three days[4].
-
Action: Submit a pickup request to your institutional EH&S department. Under no circumstances should this compound or its solutions be disposed of down the laboratory drain[4].
-
Mechanism: EH&S will manifest the waste to a licensed TSDF, where it will undergo rotary kiln incineration equipped with high-efficiency caustic scrubbers to safely neutralize the halogenated byproducts[1].
Waste Routing Visualization
The following diagram illustrates the logical workflow and custody chain for halogenated organic waste, ensuring compliance from the benchtop to final destruction.
Workflow for the segregation, accumulation, and professional disposal of halogenated lab waste.
References
-
Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at:[Link]
-
Environmental Marketing Services. Chemistry Lab Waste Disposal. emsllcusa.com. Available at:[Link]
-
Central Washington University (CWU). Laboratory Hazardous Waste Disposal Guidelines. cwu.edu. Available at:[Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
